molecular formula C21H20O7 B2645638 ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 855000-84-9

ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2645638
CAS No.: 855000-84-9
M. Wt: 384.384
InChI Key: QXOVKUUOSLTMQM-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate is a chromenone derivative characterized by a 4-oxo-4H-chromen core substituted at the 3-position with a 2-ethoxyphenoxy group and at the 7-position with an ethyl oxyacetate ester. Its molecular formula is C₂₁H₂₀O₇ (molecular weight: 384.38 g/mol). The 2-ethoxyphenoxy group introduces steric bulk and electron-donating properties, while the oxyacetate ester enhances solubility and reactivity for further derivatization .

Properties

IUPAC Name

ethyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-3-24-16-7-5-6-8-17(16)28-19-12-27-18-11-14(9-10-15(18)21(19)23)26-13-20(22)25-4-2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOVKUUOSLTMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Ethoxyphenoxy Group: The chromen-4-one intermediate is then reacted with 2-ethoxyphenol in the presence of a base, such as potassium carbonate, to introduce the ethoxyphenoxy group.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base, such as sodium hydride, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the acetate moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with enzymes and receptors, modulating their activity. The ethoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their differences are summarized below:

Compound Name (Source) 3-Substituent 7-Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-ethoxyphenoxy ethyl oxyacetate C₂₁H₂₀O₇ 384.38 Enhanced lipophilicity due to ethoxy group
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate Phenyl ethyl oxyacetate C₁₉H₁₆O₅ 324.33 Simpler aromatic substituent
Compound 8 () 6-formyl-5-methoxy-2-methyl ethyl oxyacetate C₂₁H₂₁N₃O₈ 443.40 Multi-substituted chromenone; bioactivity assessed
Compound 4s () 4-methoxyphenyl acetohydrazide C₂₆H₂₂N₂O₆ 458.47 EGFR inhibitor

Key Observations:

  • Substituent Effects: The 2-ethoxyphenoxy group in the target compound increases steric hindrance and electron density compared to phenyl or methoxyphenyl groups in analogs .

Physicochemical and Spectral Properties

  • Melting Points and Purity: Compounds in –3 are reported as "extremely pure" off-white solids with defined melting points, suggesting the target compound likely shares high crystallinity .
  • Spectroscopic Data:
    • ¹³C NMR (): Analogous compounds show peaks for carbonyl (δ 165–175 ppm) and ester (δ 60–65 ppm) groups, consistent with the target’s structure .
    • IR (): Stretching bands for lactonic C=O (~1711 cm⁻¹) and ester C=O (~1688 cm⁻¹) are typical for this class .

Biological Activity

Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic compound belonging to the class of chromenone derivatives. Its structure features a chromenone core, which is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C20H18O7\text{C}_{20}\text{H}_{18}\text{O}_7

Molecular Characteristics

  • Molecular Weight : 398.4 g/mol
  • InChI : InChI=1S/C20H18O7/c1-2-27-19-10-6-7-11-20(19)30-22-15-28-21-14-17(12-13-18(21)23(22)25)29-24(26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 .

The biological activity of this compound is attributed to its interaction with various molecular targets. The chromenone structure is recognized for its ability to inhibit enzymes and modulate receptor activity, potentially affecting pathways involved in inflammation and cancer cell proliferation.

Antioxidant Activity

Studies indicate that compounds within the chromenone family exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models.

Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

In vitro studies have reported that ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy)acetate exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival and death.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits COX and LOX; reduces cytokine levels
AnticancerInduces apoptosis; inhibits proliferation

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy)acetate) using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with ethyl 2-(3-(2-ethoxyphenoxy)-4H-chromenone acetate led to a marked decrease in TNF-alpha and IL6 levels, confirming its anti-inflammatory efficacy.

Case Study 3: Cancer Cell Line Testing

Testing against various cancer cell lines (e.g., MCF7, HeLa), ethyl 2-(3-(2-Ethoxyphenoxy)-4H-chromenone acetate showed IC50 values in the micromolar range, indicating potent anticancer activity.

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